Cas no 152567-82-3 (5-Methyl-2-thienylcarbonyl benzoic acid)

5-Methyl-2-thienylcarbonyl benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-2-thienylcarbonyl benzoic acid
- 2-[(5-methyl-2-thienyl)carbonyl]Benzoic acid
- 2-((E)-2-(5-Bromo-3-methyl-2-methylthioimidazol-4-yl)ethenyl)-5-methylpyrazine
- 2-(5-methyl-2-pyrazinyl)-1-(4-bromo-1-methyl-2-(methylthio)-5-imidazolyl)ethene
- 2-(5-methyl-2-pyrazinyl)-1-[4-bromo-1-methyl-2-(methylthio)-5-imidazolyl]ethene
- 2-(5'-methyl-2'-thenoyl)benzoic acid
- 2-(5-methyl-2-thenoyl)benzoic acid
- 2-(5-methylthienoyl)benzoic acid
- 2-(5-Methyl-thiophen-2-carbonyl)
- 2-(5-methyl-thiophene-2-carbonyl)-benzoic acid
- AC1O5Y1F
- CS-0337102
- AN-278/13643017
- 2-(5-methylthiophene-2-carbonyl)benzoic acid
- MLS000544952
- CHEMBL1520999
- AC-12274
- SR-01000306889-1
- 2-[(5-methyl-2-thienyl)carbonyl]benzenecarboxylic acid
- SR-01000306889
- 8W-0276
- Bionet2_001226
- HMS1367H16
- AKOS009236820
- Oprea1_328310
- MFCD01929328
- HMS2332J16
- SMR000126709
- 152567-82-3
- SCHEMBL14124771
- DB-063949
-
- MDL: MFCD01929328
- Inchi: 1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16)
- InChI Key: IDTRGLSKMOUSHE-UHFFFAOYSA-N
- SMILES: S1C(C)=CC=C1C(C1C=CC=CC=1C(=O)O)=O
Computed Properties
- Exact Mass: 246.0351
- Monoisotopic Mass: 246.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.6Ų
- XLogP3: 3.2
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 470.9±40.0 °C at 760 mmHg
- Flash Point: 238.6±27.3 °C
- PSA: 54.37
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
5-Methyl-2-thienylcarbonyl benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methyl-2-thienylcarbonyl benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB343353-1g |
2-[(5-Methyl-2-thienyl)carbonyl]benzenecarboxylic acid |
152567-82-3 | 1g |
€553.40 | 2023-09-06 | ||
A2B Chem LLC | AD71206-5mg |
2-(5-Methylthiophene-2-carbonyl)benzoic acid |
152567-82-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Ambeed | A140389-1g |
2-(5-Methylthiophene-2-carbonyl)benzoic acid |
152567-82-3 | 97% | 1g |
$448.0 | 2024-04-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-336892-1g |
5-Methyl-2-thienylcarbonyl benzoic acid, |
152567-82-3 | 1g |
¥2805.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-336892-1 g |
5-Methyl-2-thienylcarbonyl benzoic acid, |
152567-82-3 | 1g |
¥2,805.00 | 2023-07-11 | ||
A2B Chem LLC | AD71206-1mg |
2-(5-Methylthiophene-2-carbonyl)benzoic acid |
152567-82-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AD71206-1g |
2-(5-Methylthiophene-2-carbonyl)benzoic acid |
152567-82-3 | >90% | 1g |
$1295.00 | 2024-04-20 | |
abcr | AB343353-1 g |
2-[(5-Methyl-2-thienyl)carbonyl]benzenecarboxylic acid |
152567-82-3 | 1g |
€553.40 | 2023-04-26 | ||
A2B Chem LLC | AD71206-10mg |
2-(5-Methylthiophene-2-carbonyl)benzoic acid |
152567-82-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AD71206-500mg |
2-(5-Methylthiophene-2-carbonyl)benzoic acid |
152567-82-3 | >90% | 500mg |
$720.00 | 2024-04-20 |
5-Methyl-2-thienylcarbonyl benzoic acid Related Literature
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on 5-Methyl-2-thienylcarbonyl benzoic acid
Introduction to 5-Methyl-2-thienylcarbonyl benzoic acid (CAS No. 152567-82-3)
5-Methyl-2-thienylcarbonyl benzoic acid, identified by its Chemical Abstracts Service (CAS) number 152567-82-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a thienyl moiety and a benzoic acid backbone, has garnered attention due to its versatile structural properties and potential applications in drug development.
The compound's unique structure, combining a thiophene ring with a carbonyl-substituted benzoic acid, makes it an intriguing candidate for further chemical investigation. The presence of the methyl group at the 5-position of the thiophene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This feature has been leveraged in various synthetic pathways to develop more complex molecules.
In recent years, there has been a growing interest in heterocyclic compounds for their role in medicinal chemistry. The thiophene ring, in particular, is known for its presence in numerous bioactive natural products and pharmaceuticals. 5-Methyl-2-thienylcarbonyl benzoic acid exemplifies this trend, as it serves as a building block for synthesizing more intricate molecules with potential therapeutic properties.
One of the most promising applications of 5-Methyl-2-thienylcarbonyl benzoic acid is in the development of novel anti-inflammatory agents. The compound's ability to interact with various biological targets has been explored in several preclinical studies. Researchers have found that derivatives of this molecule exhibit significant anti-inflammatory activity by modulating key signaling pathways involved in inflammation.
The synthesis of 5-Methyl-2-thienylcarbonyl benzoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key step involves the condensation of 2-thienylacetic acid with benzoyl chloride in the presence of a base catalyst. This reaction yields the desired product with high efficiency under controlled conditions.
Recent advancements in computational chemistry have also contributed to the understanding of 5-Methyl-2-thienylcarbonyl benzoic acid's reactivity. Molecular modeling studies have provided insights into how this compound interacts with biological targets, helping researchers design more effective derivatives. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of new therapeutic agents.
The compound's stability under various conditions has also been a subject of interest. Studies have shown that 5-Methyl-2-thienylcarbonyl benzoic acid maintains its structural integrity under mild acidic and basic conditions, making it suitable for a wide range of chemical reactions. This stability is crucial for its use as an intermediate in multi-step synthetic routes.
In addition to its pharmaceutical applications, 5-Methyl-2-thienylcarbonyl benzoic acid has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune its properties through structural modifications opens up new possibilities for developing advanced materials.
The environmental impact of synthesizing and using 5-Methyl-2-thienylcarbonyl benzoic acid is also an important consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable approaches are essential for ensuring that the production of this compound is environmentally responsible.
Future research on 5-Methyl-2-thienylcarbonyl benzoic acid is likely to focus on expanding its applications and improving its synthesis. By exploring new derivatives and reaction pathways, scientists hope to unlock even greater potential for this versatile compound. The continued investigation into its properties and applications will undoubtedly contribute to advancements in both pharmaceuticals and materials science.
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